N-(2-Iodophenyl)-2-methylprop-2-enamide
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Overview
Description
N-(2-Iodophenyl)-2-methylprop-2-enamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Iodophenyl)-2-methylprop-2-enamide typically involves the reaction of 2-iodoaniline with an appropriate acylating agent. One common method is the reaction of 2-iodoaniline with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Iodophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include oxides and other oxidized forms.
Reduction: Products include amines and other reduced forms.
Scientific Research Applications
N-(2-Iodophenyl)-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodophenyl)-N-methyl-2-(2-nitrobenzamido)benzamide
- N-(2-Iodophenyl)-N-alkylcinnamides
- 2-Iodobenzyl alcohol
Uniqueness
N-(2-Iodophenyl)-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both an iodine atom and a prop-2-enamide group.
Properties
CAS No. |
108501-85-5 |
---|---|
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
N-(2-iodophenyl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C10H10INO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-6H,1H2,2H3,(H,12,13) |
InChI Key |
AGCXUZILXNXBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=CC=C1I |
Origin of Product |
United States |
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